

Solubility characteristics of Chloroxine in various solvents

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Compound of Interest

Compound Name: Chloroxine

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In-Depth Technical Guide to the Solubility of Chloroxine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of **Chloroxine** (5,7-dichloro-8-hydroxyquinoline), a synthetic antibacterial and antifungal agent. Understanding the solubility of **Chloroxine** in various solvents is critical for its formulation, delivery, and efficacy in pharmaceutical applications. This document presents quantitative solubility data, detailed experimental protocols, and visualizations to aid in research and development.

Core Topic: Solubility Profile of Chloroxine

Chloroxine is a compound with limited aqueous solubility but demonstrates solubility in a range of organic solvents. Its solubility is influenced by solvent polarity, hydrogen bonding capacity, and temperature. This guide details these characteristics to provide a foundational understanding for formulation scientists and researchers.

Quantitative Solubility Data

The solubility of **Chloroxine** has been determined in various neat organic solvents and is summarized below. The data is presented in both mole fraction (x) for thermodynamic analysis and in milligrams per milliliter (mg/mL) for practical formulation considerations.

Table 1: Mole Fraction Solubility of **Chloroxine** in Various Solvents

Solvent	Temperature (K)	Mole Fraction ($10^3 \times$)
Ethyl Acetate	283.15	3.559
	293.15	4.439
	303.15	5.499
	313.15	6.519
	323.15	7.239
	333.15	7.819[1][2][3][4]

Note: The data in Table 1 is derived from the study by Yang et al. (2018) which investigated the solubility in binary mixtures and found the maximum solubility in neat ethyl acetate.

Table 2: Solubility of **Chloroxine** in Common Solvents

Solvent	Chemical Class	Solubility (mg/mL)	Temperature (°C)	Notes
Dimethyl Sulfoxide (DMSO)	Sulfoxide	43	25	[5]
Ethyl Acetate	Ester	~65-70	25-60	Calculated from mole fraction data.
Dichloromethane	Halogenated	Soluble	Not Specified	[1]
Chloroform	Halogenated	Slightly Soluble	Not Specified	
Acetone	Ketone	Soluble	Not Specified	[6]
Ethanol	Alcohol	Insoluble / Slightly Soluble	Not Specified	Conflicting reports[1][5].
Methanol	Alcohol	Slightly Soluble	Not Specified	
Water	Aqueous	Insoluble (<1)	25	[5]

Note: Qualitative descriptions like "Soluble" and "Slightly Soluble" are based on available literature where precise quantitative data was not provided.

A study by Yang and Sun (2019) established the following descending order of solubility for **Chloroxine** in six pure solvents, though the specific mole fraction values were not obtained in the search: N-methyl-2-pyrrolidone > N,N-dimethylformamide > 1,4-dioxane > ethyl acetate > toluene > acetonitrile.[7]

Experimental Protocols

The quantitative solubility data presented in this guide is primarily determined using the isothermal saturation shake-flask method. This is a reliable and widely used technique for measuring the equilibrium solubility of a solid in a liquid solvent.

Isothermal Saturation Shake-Flask Method

Objective: To determine the equilibrium solubility of **Chloroxine** in a specific solvent at a constant temperature.

Materials:

- **Chloroxine** powder (of known purity)
- Selected solvent (analytical grade)
- Thermostatic shaker bath
- Calibrated thermometer
- Analytical balance
- Centrifuge
- Volumetric flasks and pipettes
- Syringe filters (e.g., 0.45 μm PTFE)
- High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

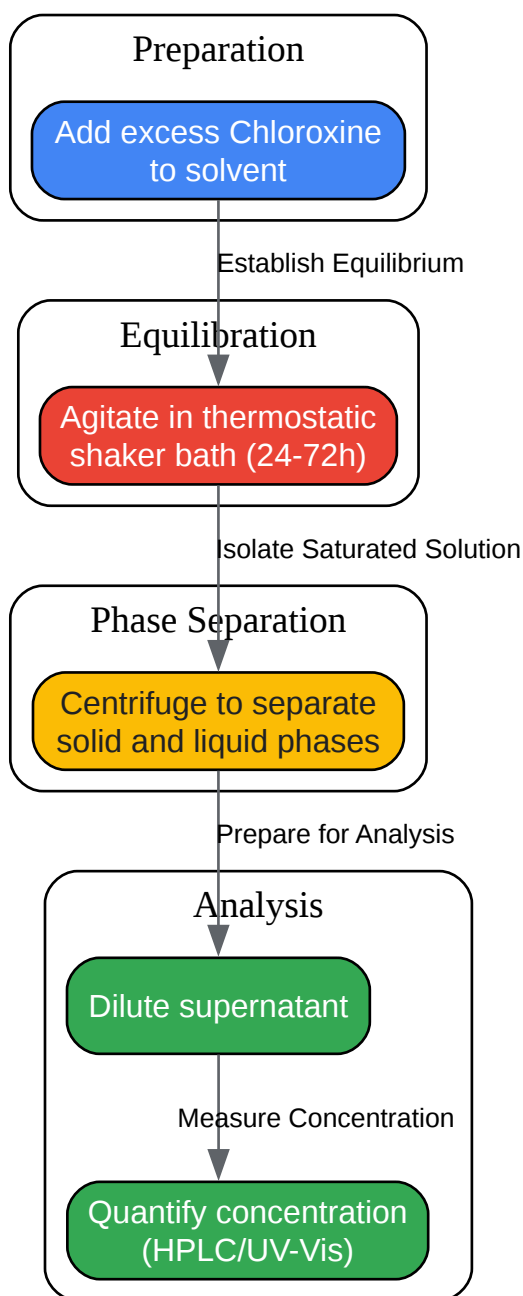
- **Preparation of Supersaturated Solution:** An excess amount of **Chloroxine** powder is added to a known volume of the selected solvent in a sealed container (e.g., a screw-cap vial or flask). This ensures that the solution reaches saturation and that solid **Chloroxine** remains.
- **Equilibration:** The sealed containers are placed in a thermostatic shaker bath set to the desired temperature. The mixture is agitated for a predetermined period (typically 24-72 hours) to ensure that equilibrium is reached. The temperature should be monitored and controlled throughout this period.
- **Phase Separation:** After equilibration, the containers are removed from the shaker and allowed to stand undisturbed at the constant temperature for a period to allow the undissolved solid to settle. To ensure complete separation of the solid and liquid phases, the samples are then centrifuged at a high speed.

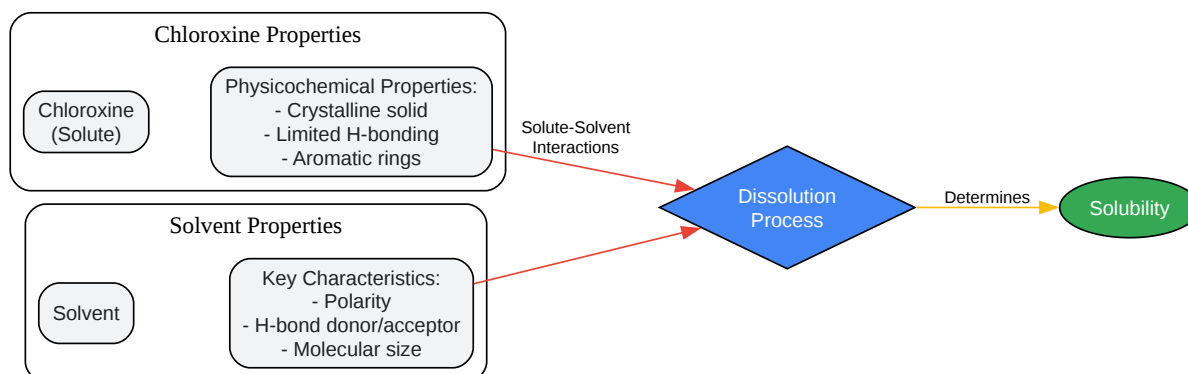
- **Sample Dilution:** A specific volume of the clear supernatant is carefully withdrawn using a pipette. To prevent precipitation due to temperature changes, all equipment should be pre-warmed to the experimental temperature. The collected supernatant is then diluted with a known volume of the appropriate mobile phase (for HPLC) or solvent to bring the concentration within the analytical range of the measurement instrument.
- **Quantification:** The concentration of **Chloroxine** in the diluted sample is determined using a validated analytical method, such as HPLC or UV-Vis spectrophotometry. A calibration curve is prepared using standard solutions of **Chloroxine** of known concentrations to accurately quantify the amount of dissolved solute.
- **Calculation:** The solubility is calculated from the measured concentration and the dilution factor. This can be expressed in various units, such as mg/mL or as a mole fraction.

Visualizations

Experimental Workflow for Solubility Determination

The following diagram illustrates the key steps in the isothermal saturation shake-flask method for determining the solubility of **Chloroxine**.





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